Cas no 33331-59-8 (1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester)

1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester structure
33331-59-8 structure
Product Name:1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester
Numero CAS:33331-59-8
MF:C14H16N2O3
MW:260.288443565369
CID:310423
PubChem ID:118457
Update Time:2025-04-19

1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester Proprietà chimiche e fisiche

Nomi e identificatori

    • 1,8-Naphthyridine-3-carboxylicacid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester
    • ethyl 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
    • Ethyl 1-ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
    • ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
    • AKOS002004032
    • Nalidixic acid ethyl ester
    • ethyl1-ethyl-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylate
    • CHEMBL3617594
    • Nalidixic Acid Ethyl Ester; 1-Ethyl-1,4-dihydro-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid ethyl ester
    • EINECS 251-460-6
    • Ethyl 1-ethyl-7-methyl-1,8-naphthylridin-4-one-3-carboxylate
    • 1,8-Naphthyridine-3-carboxylic acid, 1-ethyl-1,4-dihydro-7-methyl-4-oxo-, ethyl ester
    • CCG-180074
    • SCHEMBL11789908
    • NS00029462
    • DTXSID70186961
    • 33331-59-8
    • ethyl-1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate
    • Ethyl 1-ethyl-7-methyl-4-oxo-1,4-dihydro[1,8]naphthyridine-3-carboxylate #
    • MFCD01850825
    • Inchi: 1S/C14H16N2O3/c1-4-16-8-11(14(18)19-5-2)12(17)10-7-6-9(3)15-13(10)16/h6-8H,4-5H2,1-3H3
    • Chiave InChI: WZPCSVBNEQYORT-UHFFFAOYSA-N
    • Sorrisi: O(CC)C(C1C(C2=CC=C(C)N=C2N(C=1)CC)=O)=O

Proprietà calcolate

  • Massa esatta: 260.11618
  • Massa monoisotopica: 260.116
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 19
  • Conta legami ruotabili: 4
  • Complessità: 406
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.6
  • Superficie polare topologica: 59.5Ų

Proprietà sperimentali

  • Densità: 1.203
  • Punto di ebollizione: 403.3°Cat760mmHg
  • Punto di infiammabilità: 197.7°C
  • Indice di rifrazione: 1.556
  • PSA: 59.5
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Amadis Chemical Company Limited
Hangzhou Cedareal Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Hangzhou Cedareal Technology Co., Ltd.
SunaTech Inc.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
SunaTech Inc.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd